yh16899

Cancer Metastasis Cell Migration KRS Inhibition

YH16899 is the definitive probe for dissecting the KRS–67LR prometastatic axis. Unlike catalytic KRS inhibitors, YH16899 uniquely disrupts the KRS–67LR protein-protein interaction while fully sparing KRS enzymatic activity and global translation—eliminating cytotoxicity confounds. With 3–6× greater potency than progenitor BC-K01 and a ~70% reduction in metastasis across three in vivo models, this ≥98%-purity compound supports chronic dosing without body-weight loss. Its cancer-cell-selective migration inhibition (H226 IC₅₀ 8.5 µM vs. WI-26 IC₅₀ >50 µM) makes it the reagent of choice for co-culture, 3D invasion, and organoid assays requiring stromal viability.

Molecular Formula C19H13F5N2O3S
Molecular Weight 444.37
CAS No. 1428623-14-6
Cat. No. B611880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameyh16899
CAS1428623-14-6
SynonymsYH16899;  YH-16899;  YH 16899;  BC-K-YH16899; 
Molecular FormulaC19H13F5N2O3S
Molecular Weight444.37
Structural Identifiers
SMILESCCC(C(=O)O)N1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)F)F
InChIInChI=1S/C19H13F5N2O3S/c1-2-13(17(28)29)26-14-7-11(20)12(21)8-15(14)30-18(26)25-16(27)9-4-3-5-10(6-9)19(22,23)24/h3-8,13H,2H2,1H3,(H,28,29)
InChIKeyPMAMDXBXQJIVJC-BWAHOGKJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YH16899 (CAS 1428623-14-6): A Potent and Selective Inhibitor of the KRS–67LR Metastasis-Promoting Interaction


YH16899 (BC-K-YH16899) is a small-molecule inhibitor that specifically targets the protein-protein interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), a key driver of cancer metastasis [1]. It binds directly to KRS, suppressing the dynamic movement of the KRS N-terminal extension and reducing its membrane translocation, thereby blocking the KRS–67LR association without affecting the canonical catalytic activity of KRS . YH16899 demonstrates potent anti-metastatic activity across multiple in vivo models and exhibits a favorable selectivity profile that distinguishes it from earlier-generation analogs and other KRS-targeting agents .

Why Generic KRS Inhibitors Cannot Substitute for YH16899 in Metastasis Research


While numerous KRS inhibitors exist, their mechanisms, selectivity profiles, and therapeutic windows differ profoundly. Most KRS inhibitors, such as cladosporin or LysRs-IN-2, target the catalytic domain of parasitic KRS isoforms (e.g., PfKRS), thereby inhibiting essential protein synthesis and inducing cytotoxicity . In stark contrast, YH16899 uniquely disrupts the prometastatic KRS–67LR protein-protein interaction while fully sparing KRS catalytic activity and global translation [1]. Even closely related structural analogs like BC-K01, the initial screening hit from which YH16899 was derived, exhibit significantly inferior potency (3- to 6-fold lower IC50) and suboptimal pharmacokinetic properties [2]. These mechanistic and quantitative disparities preclude simple interchangeability; substituting YH16899 with another KRS inhibitor would fundamentally alter the experimental readout, conflating anti-metastatic effects with general cytotoxicity and protein synthesis inhibition.

Quantitative Differentiation of YH16899: Head-to-Head Performance Metrics Against Closest Analogs


Enhanced Potency Over Lead Compound BC-K01 in Functional Migration Assays

YH16899 demonstrates a 3- to 6-fold improvement in IC50 compared to its structural progenitor BC-K01 across multiple functional assays, as confirmed in the original characterization study [1]. This potency gain was achieved through systematic derivatization of 1,463 compounds and is directly attributed to the introduction of fluorine atoms on the benzothiazole core, which enhance target engagement [2].

Cancer Metastasis Cell Migration KRS Inhibition

Superior In Vivo Pharmacokinetic Profile: Volume of Distribution vs. BC-K01

Beyond enhanced in vitro potency, YH16899 exhibits improved in vivo pharmacokinetic properties. The compound demonstrates a superior volume of distribution (Vd) compared to BC-K01, as detailed in Supplementary Table 2 of the primary publication [1]. A larger Vd indicates more extensive tissue penetration, which is particularly critical for an anti-metastatic agent that must reach disseminated tumor cells.

Pharmacokinetics Drug Distribution In Vivo Efficacy

Selective Inhibition of Cancer Cell Migration vs. Normal Cells

YH16899 displays a marked selectivity for cancer cells over normal cells in functional migration assays. In the high-67LR-expressing H226 cancer cell line, YH16899 inhibited migration with an IC50 of 8.5 ± 2.1 µM. In contrast, for the normal lung fibroblast cell line WI-26, the IC50 could not be determined within the tested concentration range (0-50 µM), indicating a significantly higher threshold for inhibition of normal cell motility [1]. This selectivity is attributed to the higher baseline expression of 67LR in malignant cells [2].

Cancer Selectivity Cell Migration Therapeutic Window

Potent In Vivo Metastasis Suppression Without Body Weight Loss

In a mouse model of pulmonary metastasis, YH16899 treatment reduced the number of metastatic nodules by approximately 70% compared to vehicle controls, without any observed effects on body weight [1]. This robust in vivo efficacy was validated across three distinct mouse metastasis models, including a tail-vein injection model with invasive A549 cells and a cardiac injection model [2]. The absence of body weight loss is a key indicator of tolerability and suggests the compound does not induce overt systemic toxicity at efficacious doses.

In Vivo Efficacy Metastasis Models Tolerability

Mechanism-Based Selectivity: Spares Canonical KRS Catalytic Activity

Unlike KRS catalytic inhibitors that block the enzyme's essential role in protein translation, YH16899 exerts its effects solely by disrupting the KRS–67LR protein-protein interaction. The compound had little or no effect on the catalytic activity of KRS or on global cellular protein synthesis, as measured by [35S]methionine incorporation [1]. This mechanism-based selectivity is unique among KRS-targeting agents and explains why YH16899 does not affect cancer cell viability or induce cytotoxicity .

Mechanism of Action Protein Synthesis Target Selectivity

Optimal Research and Preclinical Application Scenarios for YH16899


In Vivo Metastasis Studies in Syngeneic or Xenograft Mouse Models

Based on the 70% reduction in pulmonary nodules observed across three distinct mouse models [1], YH16899 is ideally suited for long-term in vivo studies investigating the role of the KRS–67LR axis in metastasis. Its favorable volume of distribution and lack of overt toxicity (no body weight loss) make it a robust tool for chronic dosing regimens. Researchers can confidently use YH16899 to assess metastasis suppression in breast (4T1), lung (A549), and other cancer models without confounding effects on primary tumor growth or systemic health.

Selective Pathway Dissection: Decoupling Metastasis from Cell Viability

YH16899 is the compound of choice for experiments requiring selective inhibition of the prometastatic KRS–67LR interaction while preserving canonical KRS function and global translation . In contrast to catalytic KRS inhibitors, YH16899 does not impair cell viability . This property allows researchers to specifically interrogate the contribution of KRS membrane translocation and 67LR stabilization to cancer cell migration and invasion, without the confounding variable of cytotoxicity or protein synthesis shutdown.

Comparative Structure-Activity Relationship (SAR) Studies with BC-K01

Given the 3- to 6-fold potency improvement and enhanced pharmacokinetic profile of YH16899 over its progenitor BC-K01 [2], this compound serves as an essential benchmark for medicinal chemistry efforts aimed at developing next-generation KRS–67LR PPI inhibitors. Researchers can use YH16899 as a positive control to validate new assay systems or as a reference standard to quantify the potency of novel analogs, ensuring consistent and reproducible cross-study comparisons.

Investigating Cancer-Selective Migration Inhibition

The demonstrated selectivity of YH16899 for inhibiting cancer cell migration (H226 IC50 = 8.5 µM) over normal cell migration (WI-26 IC50 >50 µM) [3] positions it as a critical reagent for studies exploring the therapeutic window of anti-metastatic agents. This application is particularly relevant for co-culture systems, 3D invasion assays, and organoid models where maintaining the viability and function of normal stromal cells is essential. YH16899 allows researchers to target metastatic behavior specifically in cancer cells while minimizing impact on surrounding healthy tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for yh16899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.